

GSK690693 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK 690 Hydrochloride

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An In-depth Technical Guide on the Chemical Structure, Properties, and Mechanism of Action of the Pan-Akt Inhibitor GSK690693 Hydrochloride.

This technical guide provides a comprehensive overview of GSK690693 hydrochloride, a potent, ATP-competitive pan-Akt kinase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document details its chemical structure and properties, mechanism of action, effects on signaling pathways, and provides established experimental protocols.

Chemical Structure and Properties

GSK690693 hydrochloride is an aminofurazan-derived compound that acts as a potent inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1] Its chemical and physical properties are summarized in the tables below.

Chemical Structure

The chemical structure of GSK690693 is provided below in DOT language, representing its two-dimensional arrangement.

Caption: 2D chemical structure of GSK690693.

Chemical Identifiers

Identifier Type	Value
IUPAC Name	4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2]
SMILES	<chem>CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N</chem> [3]
InChI	InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-m/s1[2]
CAS Number	937174-76-0[3]

Physicochemical Properties

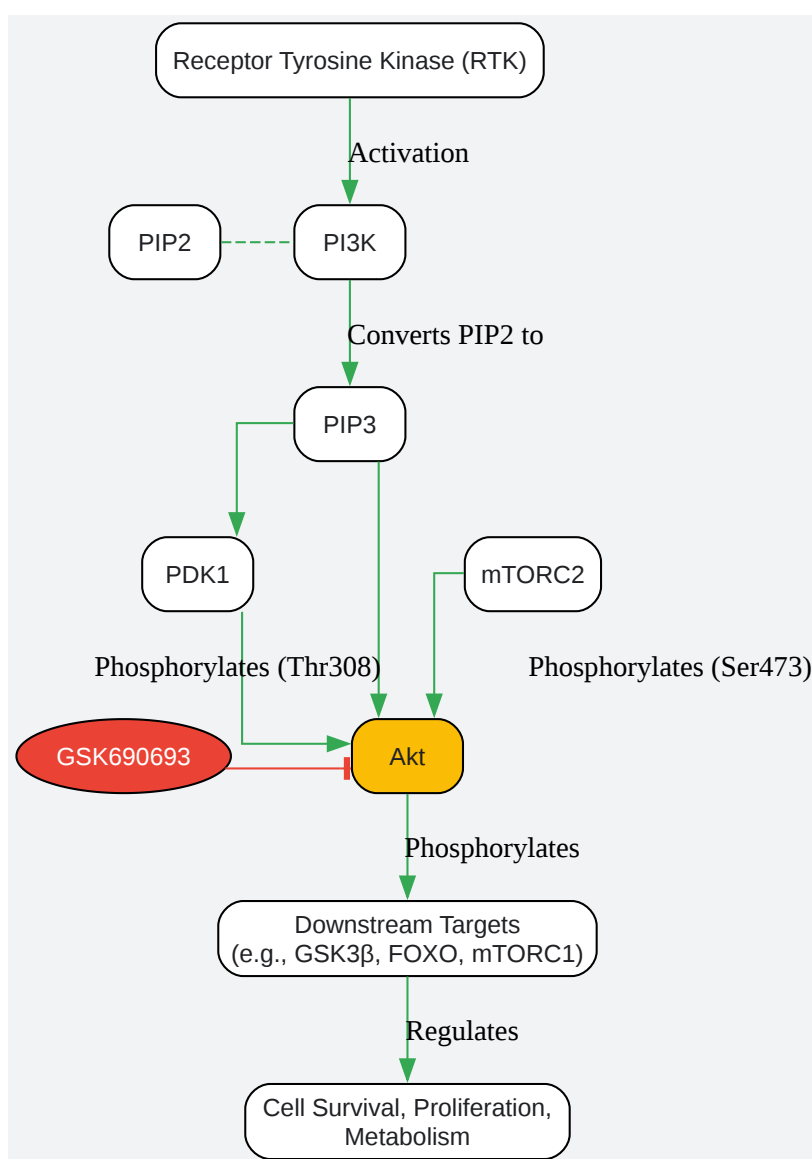
Property	Value
Molecular Formula	C ₂₁ H ₂₇ N ₇ O ₃ [4]
Molecular Weight	425.48 g/mol [3][5]
Appearance	White to beige solid[2]
Solubility	Soluble to 50 mM in DMSO.[2] Insoluble in water and ethanol.[6]
Storage	Store at -20°C as a solid.[2] Stock solutions in solvent can be stored at -80°C for up to one year.[3]

Mechanism of Action and Signaling Pathway

GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 with high affinity.[5][7] By binding to the ATP-binding pocket of the Akt kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway. [1][6] This pathway is critical for regulating numerous cellular processes, including cell survival,

proliferation, metabolism, and apoptosis.[1][7] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers.[8]

The inhibitory action of GSK690693 on the Akt signaling cascade is depicted in the following diagram.



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Caption: Inhibition of the PI3K/Akt signaling pathway by GSK690693.

Inhibition of Akt by GSK690693 leads to a reduction in the phosphorylation of its downstream substrates, such as GSK3β, PRAS40, and the FOXO family of transcription factors.[3] This

results in the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[\[6\]](#)[\[8\]](#)

Kinase Selectivity Profile

While highly potent against Akt isoforms, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family. A summary of its inhibitory concentrations (IC₅₀) against various kinases is provided below.

Kinase Target	IC ₅₀ (nM)	Kinase Family
Akt1	2	AGC
Akt2	13	AGC
Akt3	9	AGC
PKA	24	AGC
PrkX	5	AGC
PKC isozymes	2-21	AGC
AMPK	50	CAMK
DAPK3	81	CAMK
PAK4	10	STE
PAK5	52	STE
PAK6	6	STE

Data compiled from multiple sources.[\[3\]](#)[\[9\]](#)

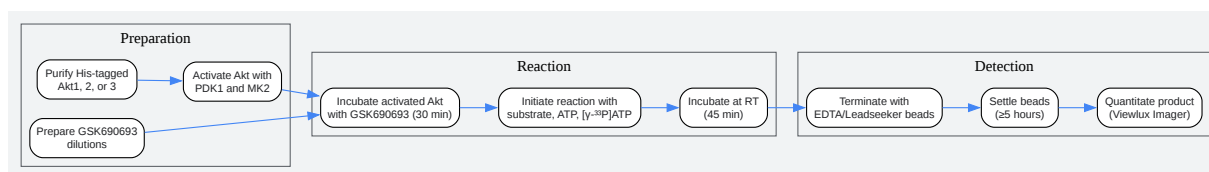
Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly performed with GSK690693.

In Vitro Kinase Assay

This protocol outlines a method to determine the inhibitory activity of GSK690693 against purified Akt enzymes.

Workflow Diagram:



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Caption: General workflow for an in vitro kinase assay with GSK690693.

Methodology:

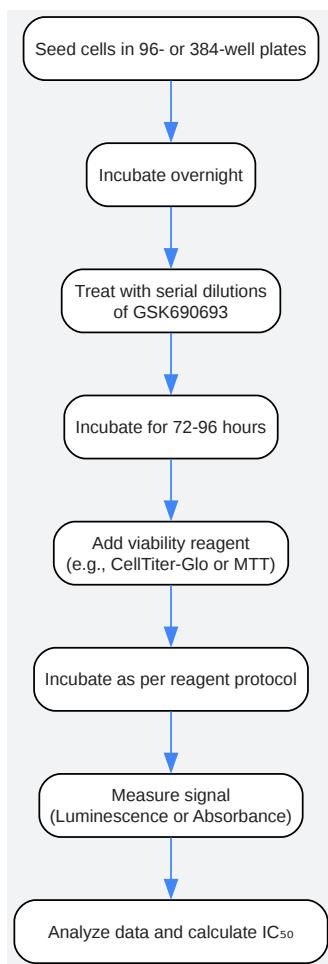
- **Enzyme Preparation:** His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus.[3] Activation is achieved by phosphorylation with purified PDK1 (at Thr308) and MK2 (at Ser473).[3]
- **Inhibitor Incubation:** Activated Akt enzymes (5-15 nM) are pre-incubated with various concentrations of GSK690693 at room temperature for 30 minutes to assess time-dependent inhibition.[3]
- **Kinase Reaction:** The reaction is initiated by adding the substrate mixture. The final reaction contains:
 - 5-15 nM activated Akt enzyme
 - 2 μ M ATP
 - 0.15 μ Ci/ μ L [γ - 33 P]ATP
 - 1 μ M peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)
 - 10 mM MgCl_2
 - 25 mM MOPS (pH 7.5)

- 1 mM DTT
- 1 mM CHAPS
- 50 mM KCl[3][10]
- Reaction Incubation: The reactions are incubated at room temperature for 45 minutes.[3]
- Termination and Detection: The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[3] The plates are sealed, and the beads are allowed to settle for at least 5 hours.[3] Product formation (phosphorylated substrate) is quantified using a Viewlux Imager.[3]

Cell Viability and Proliferation Assays

These protocols describe methods to evaluate the effect of GSK690693 on the viability and proliferation of cancer cell lines.

Workflow Diagram:



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Caption: General workflow for cell viability assays.

A. CellTiter-Glo® Luminescent Cell Viability Assay:

- Cell Plating: Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over the course of the assay.^[3] Incubate overnight.^[3]
- Compound Treatment: Treat cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 μ M) and incubate for 72 hours.^[3]
- Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Signal Measurement: Measure luminescence using a plate reader.

- **Data Analysis:** Analyze the data to determine the IC_{50} value, which represents the concentration of GSK690693 that inhibits cell proliferation by 50%.[\[3\]](#)

B. MTT Assay:

- **Cell Plating and Treatment:** Follow steps 1 and 2 as described for the CellTiter-Glo assay, with a typical incubation time of 72 hours post-treatment.[\[11\]](#)
- **MTT Addition:** Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours at 37°C.[\[11\]](#)
- **Solubilization:** Add a detergent solution to solubilize the formazan crystals and incubate for 4 hours at 37°C.[\[11\]](#)
- **Signal Measurement:** Measure the absorbance at 595 nm using a microplate reader.[\[11\]](#)
- **Data Analysis:** Calculate the percentage of cell viability compared to untreated controls to determine the IC_{50} .[\[11\]](#)

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets in response to GSK690693 treatment.

Methodology:

- **Cell Treatment:** Treat cells with either DMSO (vehicle control) or a specified concentration of GSK690693 (e.g., 10 μ M) for a designated time (e.g., 8 to 24 hours).[\[11\]](#)
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[\[11\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.[\[11\]](#)
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[\[11\]](#)

- **Blocking and Antibody Incubation:** Block the membrane with a blocking buffer (e.g., 5% nonfat milk in Tris-buffered saline) to prevent non-specific antibody binding.[11] Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and its downstream targets (e.g., p-GSK3 β , p-FOXO1/3).
- **Secondary Antibody and Detection:** Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

GSK690693 hydrochloride is a well-characterized, potent pan-Akt inhibitor that serves as an invaluable tool for studying the roles of the PI3K/Akt signaling pathway in normal physiology and disease, particularly in cancer. Its ability to induce apoptosis and inhibit proliferation in a wide range of tumor cell lines underscores its therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the cellular and molecular effects of GSK690693 in various preclinical models.

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